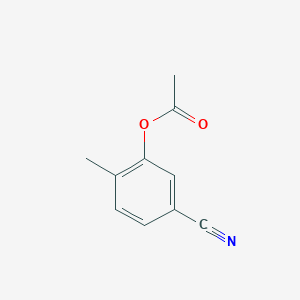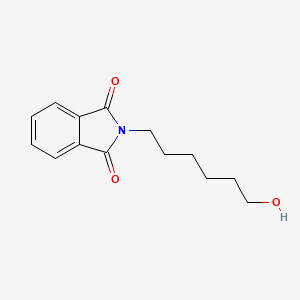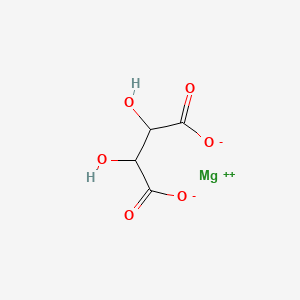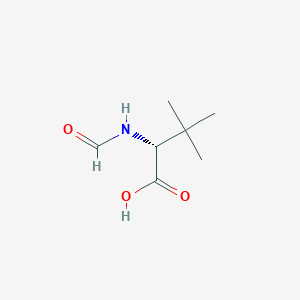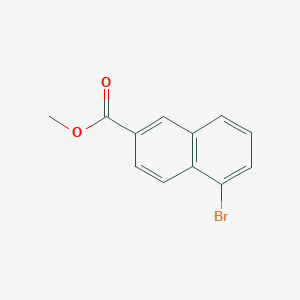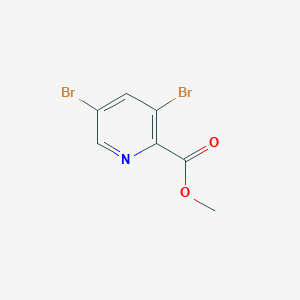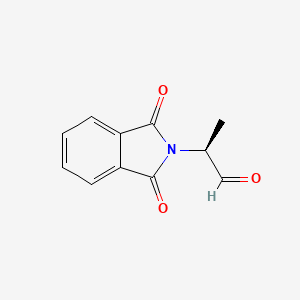![molecular formula C29H24I4O4 B1611244 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene CAS No. 678187-25-2](/img/structure/B1611244.png)
1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene
Overview
Description
1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene is a complex organic compound with the molecular formula C29H24I4O4 and a molecular weight of 944.1 g/mol. This compound is characterized by its multiple iodine atoms and phenoxy groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene involves multiple steps, typically starting with the iodination of phenol derivatives. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the phenol rings. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to form deiodinated products. Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into complex molecules.
Biology: The compound can be used in radiolabeling studies due to its iodine content, which is useful in tracing and imaging studies.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene involves its ability to interact with various molecular targets through its iodine atoms and phenoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include oxidative stress, signal transduction, and enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene include:
4-Iodo-1-phenoxybenzene: A simpler compound with a single iodine atom and phenoxy group.
1-Iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of multiple phenoxy groups.
1-Bromo-4-(4-iodophenoxy)benzene: Similar structure but with a bromine atom instead of one of the iodine atoms . The uniqueness of this compound lies in its multiple iodine atoms and complex structure, which provide distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24I4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVSNAHEGJFBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(COC2=CC=C(C=C2)I)(COC3=CC=C(C=C3)I)COC4=CC=C(C=C4)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24I4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477668 | |
| Record name | AGN-PC-0NHST9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
944.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678187-25-2 | |
| Record name | AGN-PC-0NHST9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


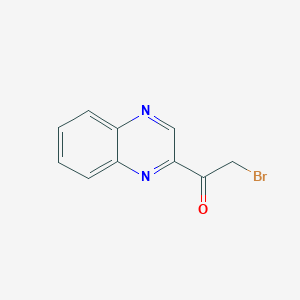
![3-[(2-Methylthio)phenyl]-1-propene](/img/structure/B1611163.png)
